N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide
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Overview
Description
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized by the condensation of 2-hydroxyacetophenone with an appropriate aldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethyl sulfoxide at elevated temperatures.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of the chromenone intermediate with a fluorobenzene derivative in the presence of a suitable catalyst.
Amidation: The final step involves the amidation of the chromenone derivative with 2,2-dimethylpropanamide. This reaction is typically carried out using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a lead molecule for the development of new drugs due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Pharmacology: Research has indicated that the compound may interact with specific molecular targets, making it a candidate for further pharmacological studies.
Materials Science: The unique structural features of the compound make it suitable for use in the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide involves its interaction with various molecular targets. The compound is believed to exert its effects through the following pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory or cancer-related pathways, leading to reduced activity of these enzymes.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways and affecting cell function.
DNA Interaction: The compound may intercalate into DNA, disrupting the replication process and leading to cell death in cancer cells.
Comparison with Similar Compounds
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide can be compared with other similar compounds to highlight its uniqueness:
N-(2,4-Difluorophenyl)-2-fluorobenzamide: This compound has a similar fluorophenyl group but differs in the chromenone moiety, leading to different chemical and biological properties.
2-(2-(2-fluorophenyl)-2-oxoethyl)-4H-chromen-4-one: This compound shares the chromenone core but lacks the dimethylpropanamide group, resulting in distinct reactivity and applications.
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3/c1-20(2,3)19(24)22-12-8-9-17-14(10-12)16(23)11-18(25-17)13-6-4-5-7-15(13)21/h4-11H,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXMLWXKTKLLLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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